Fmoc-3-fluoro-L-phenylalanine

Catalog No.
S755347
CAS No.
198560-68-8
M.F
C24H20FNO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-3-fluoro-L-phenylalanine

CAS Number

198560-68-8

Product Name

Fmoc-3-fluoro-L-phenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

DWSDVARCJDOADL-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O

Synonyms

198560-68-8;Fmoc-L-3-Fluorophenylalanine;Fmoc-Phe(3-F)-OH;Fmoc-3-fluoro-L-phenylalanine;FMOC-L-3-Fluorophe;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoicacid;FMOC-3-FLUORO-L-PHE;Fmoc-L-phe(3-F)-OH;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoicacid;AmbotzFAA1736;Fmoc-3-Fluoro-L-Phe-OH;FMOC-M-FLUORO-PHE-OH;47815_ALDRICH;SCHEMBL118332;AC1MC176;FMOC-M-FLUORO-L-PHE-OH;FMOC-L-3-FLUORO-PHE-OH;47815_FLUKA;MolPort-001-773-701;ZINC622076;(2S)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID;ACT00042;CF-343;AKOS015837256;AKOS015908848

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O

Fmoc-3-fluoro-L-phenylalanine (Fmoc-Phe(3-F)-OH) is a modified amino acid commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Incorporation into Peptides

Fmoc-3-fluoro-L-phenylalanine is incorporated into peptides during SPPS due to the presence of the Fmoc (Fluorenylmethoxycarbonyl) protecting group. This protecting group ensures that only the desired amino acid reacts during peptide chain elongation []. The fluorine atom at the 3rd position of the phenyl ring introduces unique properties to the resulting peptide.

Potential Applications

  • Structure-activity relationship studies: By incorporating Fmoc-3-fluoro-L-phenylalanine into peptides, researchers can investigate how the presence of the fluorine atom affects the peptide's biological activity []. This can provide valuable insights into the design of new drugs or therapeutic agents.
  • Protein-protein interaction studies: The introduction of fluorine can alter the hydrophobicity and hydrogen bonding properties of the amino acid, potentially affecting how the peptide interacts with other proteins []. This information is useful for understanding protein function and designing molecules that can modulate protein-protein interactions.
  • Probe development: Fmoc-3-fluoro-L-phenylalanine can be used to create fluorescently labeled peptides, which can serve as probes for studying cellular processes or protein localization [].

Fmoc-3-fluoro-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of a fluorine atom at the meta position of the aromatic ring. The full chemical name is N-(9-fluorenylmethoxycarbonyl)-3-fluoro-L-phenylalanine, with a molecular formula of C24H20FNO4 and a molecular weight of 405.42 g/mol. This compound is notable for its application in peptide synthesis and as a building block in medicinal chemistry due to its unique electronic and steric properties derived from the fluorine substitution.

, particularly those involving nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the fluorine atom can enhance the electrophilicity of the aromatic ring, facilitating reactions that would be less favorable in non-fluorinated analogs. Additionally, Fmoc-3-fluoro-L-phenylalanine can undergo standard peptide coupling reactions, where it serves as an amino acid building block for synthesizing peptides through activation with coupling reagents like carbodiimides.

Fluorinated amino acids like Fmoc-3-fluoro-L-phenylalanine exhibit unique biological activities compared to their non-fluorinated counterparts. The introduction of fluorine can influence protein folding, stability, and interactions with biological receptors. Studies have indicated that fluorinated phenylalanines can alter the hydrophobicity and sterics of peptides, potentially enhancing their binding affinities in certain biological contexts .

Fmoc-3-fluoro-L-phenylalanine can be synthesized through several methods:

  • Direct Fluorination: This method involves the direct substitution of a hydrogen atom on phenylalanine with fluorine using reagents like Selectfluor.
  • Protective Group Strategy: The Fmoc group is introduced to protect the amino functionality during synthesis, followed by selective fluorination at the meta position.
  • Coupling Reactions: Fmoc-3-fluoro-L-phenylalanine can also be synthesized via peptide coupling reactions where pre-protected derivatives are used.

Each synthesis route offers distinct advantages regarding yield and purity, depending on the desired application.

Fmoc-3-fluoro-L-phenylalanine finds extensive use in:

  • Peptide Synthesis: It serves as a valuable building block in solid-phase peptide synthesis due to its stability and compatibility with standard coupling protocols.
  • Drug Development: Its unique properties make it suitable for designing peptides with enhanced pharmacological profiles.
  • Bioconjugation: The compound can be used in bioconjugation strategies to create targeted therapeutics or imaging agents.

Interaction studies involving Fmoc-3-fluoro-L-phenylalanine have revealed insights into how fluorination affects peptide conformation and binding interactions. Research indicates that the presence of fluorine can enhance hydrophobic interactions and alter the conformational dynamics of peptides, leading to improved binding affinities for specific receptors or enzymes . These studies often utilize techniques such as nuclear magnetic resonance spectroscopy and surface plasmon resonance to elucidate binding mechanisms.

Fmoc-3-fluoro-L-phenylalanine shares structural similarities with other fluorinated amino acids but exhibits unique properties due to its specific fluorination pattern. Below is a comparison with similar compounds:

CompoundStructure FeaturesUnique Properties
Fmoc-4-fluoro-L-phenylalanineFluorine at para positionDifferent electronic effects influencing reactivity
Fmoc-3,4-difluoro-L-phenylalanineTwo fluorines at meta and paraEnhanced hydrophobicity and potential for unique interactions
Fmoc-pentafluorophenylalanineFive fluorines on phenyl ringSignificant alterations in physical properties

The unique positioning of the fluorine atom in Fmoc-3-fluoro-L-phenylalanine allows for specific interactions that may not be present in other derivatives, making it particularly valuable in peptide design and research applications .

N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl protecting group and a fluorine atom positioned at the meta position of the aromatic ring [1]. The compound possesses the molecular formula C24H20FNO4 with a molecular weight of 405.42 grams per mole [19] [28]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid [33] [34].

The stereochemical configuration of the compound is designated as S at the alpha carbon, maintaining the L-configuration characteristic of naturally occurring amino acids [1] [5]. The molecular structure incorporates three distinct functional domains: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the 3-fluorophenyl side chain [5] [19]. The fluorenylmethoxycarbonyl group serves as a temporary protecting group commonly employed in solid-phase peptide synthesis, providing stability to the amino function during synthetic procedures [5] [19].

The presence of the fluorine substituent at the meta position significantly influences the electronic distribution within the aromatic system [21] [23]. The fluorine atom, with its high electronegativity of 3.98 on the Pauling scale, creates an electron-withdrawing effect that modulates the overall electronic properties of the phenylalanine derivative [21] [23]. This substitution pattern results in altered hydrophobicity, geometry, and conformational preferences compared to the unsubstituted phenylalanine analog [21] [23].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine through both proton and fluorine-19 nuclear magnetic resonance techniques [8] [9]. The fluorine-19 nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of the fluorine atom within the aromatic system [8]. Studies on related fluorinated phenylalanine derivatives have demonstrated that protein-induced shifts occur in fluorine-19 nuclear magnetic resonance spectra when the compound interacts with receptor proteins [8].

The proton nuclear magnetic resonance spectrum of the related fluorenylmethoxycarbonyl-phenylalanine compound recorded at 399.65 megahertz in dimethyl sulfoxide-d6 provides reference data for structural elucidation [12]. The fluorenylmethoxycarbonyl protecting group contributes characteristic aromatic signals in the range of 7.2 to 7.8 parts per million, while the methylene protons of the fluorenylmethoxycarbonyl group appear as distinctive patterns [12]. The alpha proton of the amino acid backbone typically resonates around 4.2 to 4.5 parts per million, with coupling patterns that confirm the stereochemical configuration [12].

Mass Spectrometry Analysis

Mass spectrometry analysis of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine provides molecular weight confirmation and fragmentation patterns characteristic of fluorenylmethoxycarbonyl-protected amino acids [10]. High-resolution electrospray ionization mass spectrometry typically yields molecular ion peaks consistent with the expected molecular weight of 405.42 atomic mass units [10] [19]. The compound exhibits typical fragmentation patterns under collision-induced dissociation conditions, including loss of the fluorenylmethoxycarbonyl protecting group [10].

Advanced mass spectrometry techniques, including tandem mass spectrometry methods such as collision-induced dissociation, higher-energy collisional dissociation, and electron-transfer/higher-energy collisional dissociation, have been employed for comprehensive structural characterization of fluorenylmethoxycarbonyl-protected amino acids [10]. These techniques provide detailed fragmentation information that confirms the presence and position of the fluorine substituent within the molecular structure [10].

Infrared and Ultraviolet-Visible Characteristics

Infrared spectroscopy of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine reveals characteristic absorption bands corresponding to the functional groups present in the molecule [11]. The carbonyl stretching vibrations of the carboxylic acid and carbamate groups appear in the region between 1650 and 1800 reciprocal centimeters [11]. Studies on related fluorinated phenylalanine compounds have shown that the infrared spectra exhibit multiple absorption bands in the carbonyl stretching region, with specific patterns depending on the molecular conformation and intermolecular hydrogen bonding [11].

The presence of the fluorine substituent influences the vibrational characteristics of the aromatic ring, resulting in modified carbon-fluorine stretching vibrations typically observed around 1200 to 1300 reciprocal centimeters [11]. The fluorenylmethoxycarbonyl protecting group contributes additional characteristic absorptions, including aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes [11].

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic systems [11]. The fluorenylmethoxycarbonyl group exhibits strong ultraviolet absorption due to the extended aromatic conjugation, while the fluorinated phenyl group contributes additional electronic transitions [11] [21].

X-ray Crystallography and Solid-State Properties

X-ray crystallographic analysis of related fluorenylmethoxycarbonyl-protected fluorinated phenylalanine derivatives has provided detailed structural information about solid-state packing arrangements and intermolecular interactions [13] [15] [16]. Studies on fluorenylmethoxycarbonyl-3,4-difluoro-L-phenylalanine revealed crystallization in the orthorhombic space group P212121 with specific unit cell parameters [15]. The crystal structure analysis indicated that the backbone torsional angles phi and psi adopt values near -130° and 165°, respectively, placing the molecule in the extended sheet region of the Ramachandran plot [15].

Intermolecular hydrogen bonding patterns play crucial roles in crystal stability [15] [16]. The carbamate group of the fluorenylmethoxycarbonyl protecting group forms intermolecular hydrogen bonds with neighboring molecules, while the carboxylate group can engage in hydrogen bonding with solvent molecules [15]. Face-to-face pi-pi interactions between fluorenylmethoxycarbonyl groups and between fluorinated phenyl groups contribute to the overall crystal packing stability [15].

Powder X-ray diffraction studies of fluorinated fluorenylmethoxycarbonyl-phenylalanine derivatives have demonstrated crystalline arrangements with characteristic diffraction patterns [15]. The presence of fluorine substitution affects the crystallization behavior and solid-state properties compared to non-fluorinated analogs [15]. Weak intermolecular carbon-hydrogen to fluorine hydrogen bonds have been observed in crystal structures, contributing to the formation of helical architectures along specific crystallographic axes [15].

Conformational Analysis

Conformational analysis of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine involves examination of preferred molecular geometries and the influence of the fluorine substituent on conformational preferences [15] [23]. Molecular dynamics simulations and computational studies have provided insights into the conformational behavior of fluorinated phenylalanine derivatives [15]. The presence of the fluorine atom at the meta position influences the rotational preferences around the carbon-carbon bond connecting the amino acid backbone to the aromatic ring [23].

The fluorenylmethoxycarbonyl protecting group constrains certain conformational degrees of freedom while the fluorinated phenyl side chain exhibits specific rotameric preferences [15] [23]. Studies on related fluorinated phenylalanine compounds have shown that fluorine substitution can affect protein folding, protein-protein interactions, and overall molecular stability [23] [31]. The conformational preferences of fluorinated amino acids can be modulated by the position and number of fluorine substituents [23].

Computational analysis using density functional theory methods has been employed to investigate the conformational landscape of fluorinated phenylalanine derivatives [15]. These studies reveal how fluorine substitution affects the energy barriers between different conformational states and influences the overall conformational flexibility of the molecule [15] [23].

Physical and Chemical Properties

Solubility Parameters

N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine exhibits specific solubility characteristics influenced by both the fluorenylmethoxycarbonyl protecting group and the fluorine substitution [5] [20]. The compound demonstrates solubility in organic solvents commonly used in peptide synthesis, including dimethyl sulfoxide, dimethylformamide, and acetonitrile [5] [20]. The presence of the fluorenylmethoxycarbonyl group enhances solubility in less polar organic solvents compared to the free amino acid [5].

Solubility studies on related fluorenylmethoxycarbonyl-protected chlorinated phenylalanine derivatives indicate solubility of 100 milligrams per milliliter in dimethyl sulfoxide [20]. The fluorine substitution at the meta position influences the overall polarity and hydrogen bonding capacity of the molecule, affecting its solubility profile in various solvent systems [21] [23]. The compound exhibits limited aqueous solubility due to the hydrophobic nature of the fluorenylmethoxycarbonyl protecting group [5] [20].

Acid-Base Characteristics

The acid-base properties of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine are influenced by the presence of the carboxylic acid functionality and the electron-withdrawing effect of the fluorine substituent [7] [21]. The free 3-fluoro-L-phenylalanine exhibits pKa values of 2.10 for the carboxylic acid group and 8.98 for the amino group [7]. The presence of the fluorenylmethoxycarbonyl protecting group modifies these acid-base characteristics by masking the amino group and potentially affecting the carboxylic acid pKa through electronic effects [7].

The fluorine substituent at the meta position exerts an electron-withdrawing inductive effect that can influence the acidity of the carboxylic acid group [21] [23]. Studies on fluorinated amino acids have demonstrated that fluorine substitution can modulate acidity, basicity, and overall chemical reactivity [21]. The specific positioning of the fluorine atom at the meta position results in distinct electronic effects compared to ortho or para substitution patterns [21] [23].

Thermal Stability Profile

Thermal stability analysis of N-fluorenylmethoxycarbonyl-3-fluoro-L-phenylalanine reveals characteristic decomposition patterns and stability ranges [28] [29]. The compound exhibits a melting point in the range of 150 to 161 degrees Celsius [28]. The predicted boiling point is approximately 618.1 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability [24].

Studies on fluorinated proteins and amino acid derivatives have demonstrated that fluorine substitution can significantly enhance thermal stability [29] [31]. The incorporation of fluorinated amino acids into protein structures often results in increased resistance to thermal denaturation and improved overall stability [29]. Research has shown that fluorination can enhance stability to thermal unfolding with minimal impact on biological activity [29].

The thermal decomposition behavior of fluorinated amino acid derivatives involves complex pathways that may include loss of protecting groups, decarboxylation, and fragmentation of the aromatic system [29] . Thermal gravimetric analysis and differential scanning calorimetry provide detailed information about the thermal behavior and stability characteristics [29] .

Impact of 3-Fluoro Substitution on Physical Properties

The introduction of fluorine at the meta position of the phenylalanine ring system produces significant modifications in physical and chemical properties compared to the unsubstituted analog [21] [23]. The fluorine atom, with its small size similar to hydrogen but high electronegativity, creates unique electronic and steric effects [21] [23]. The specific rotation of the free 3-fluoro-L-phenylalanine is reported as -25° (c=1% in water) to -6° (c=2, 1 molar hydrochloric acid), indicating the influence of solvent and pH conditions on optical rotation [7] [18].

The fluorine substitution affects molecular hydrophobicity, with studies indicating that fluorinated phenylalanine derivatives can exhibit altered lipophilicity compared to non-fluorinated analogs [21] [23]. The electron-withdrawing nature of fluorine influences the electron density distribution within the aromatic ring, affecting aromatic interactions and molecular recognition properties [21] [23]. Research has demonstrated that fluorine substitution can modulate protein-protein interactions, enzyme binding affinities, and overall biological activity [21] [23].

The density of related fluorinated amino acid compounds is predicted to be approximately 1.294 grams per cubic centimeter, reflecting the influence of fluorine substitution on molecular packing and solid-state properties [24]. The presence of fluorine can affect crystallization behavior, intermolecular interactions, and solid-state stability [15] [21]. Studies on fluorinated phenylalanine derivatives have shown that the position and number of fluorine substituents significantly influence the overall physical and chemical properties of the resulting compounds [15] [21] [23].

PropertyValueReference Conditions
Molecular Weight405.42 g/mol-
Melting Point150-161°CAtmospheric pressure
Predicted Boiling Point618.1°C760 mmHg
Specific RotationVariablepH and solvent dependent
Predicted Density1.294 g/cm³20°C
Solubility in DMSO>100 mg/mLRoom temperature

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-3-fluoro-L-phenylalanine

Dates

Modify: 2023-08-15

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